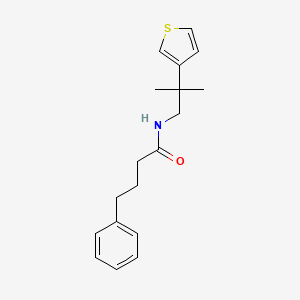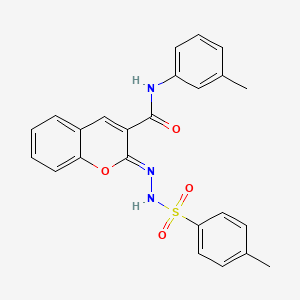![molecular formula C19H19N5O4 B2427835 N-[4-(aminocarbonyl)phenyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1396855-76-7](/img/structure/B2427835.png)
N-[4-(aminocarbonyl)phenyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl and triazole rings would add rigidity to the structure, while the various functional groups could participate in a variety of intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the aminocarbonyl group could potentially participate in condensation reactions, while the hydroxy group could be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar groups like the aminocarbonyl and hydroxy groups could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has demonstrated the synthesis of novel derivatives involving the triazole ring, which includes compounds structurally related to the specified chemical. For instance, studies on 1,2,4-triazol-3-one derivatives have shown that these compounds can be synthesized through a series of reactions starting from amino-dihydro-triazol-ones. The synthesized compounds were then subjected to Mannich reactions, resulting in products that exhibited antimicrobial activities against various microorganisms. This suggests the potential use of such compounds in developing new antimicrobial agents (Fandaklı et al., 2012).
Fluorescent Properties and Organic Synthesis
Another study focused on the synthesis of triazole derivatives that emit blue fluorescence. These compounds were synthesized from 2-(5-amino-1H-benzimidazol-2-yl)-5-(N,N-diethylamino)phenol and amino-substituted naphthylsulphonic acids. The photophysical properties, such as absorption, emission, quantum yields, and dipole moments, were thoroughly investigated, suggesting these compounds could serve as novel fluorophores for various applications in material science and bioimaging (Padalkar et al., 2015).
Corrosion Inhibition
A significant application of triazole derivatives is in the field of corrosion inhibition. One study demonstrated the efficiency of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole in inhibiting corrosion of mild steel in hydrochloric acid medium. The study utilized weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) techniques to evaluate the compound's performance, which showed high inhibition efficiency at low concentrations. This research highlights the potential of triazole derivatives in protecting metals from corrosion, an essential aspect of materials science and engineering (Bentiss et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-carbamoylphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4/c1-28-17-5-3-2-4-14(17)16(25)11-24-10-15(22-23-24)19(27)21-13-8-6-12(7-9-13)18(20)26/h2-10,16,25H,11H2,1H3,(H2,20,26)(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRGORCLLLBBQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN2C=C(N=N2)C(=O)NC3=CC=C(C=C3)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2427756.png)
![(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-N-[(4-chlorophenyl)methyl]-2-cyanoprop-2-enamide](/img/structure/B2427757.png)
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)




![2-[(3-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2427767.png)

![N-(2,4-difluorophenyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2427769.png)
![2-(2-Bromonaphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B2427770.png)

